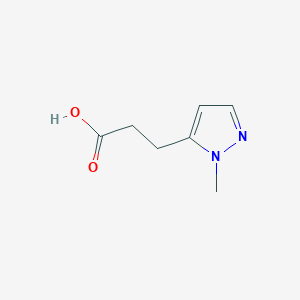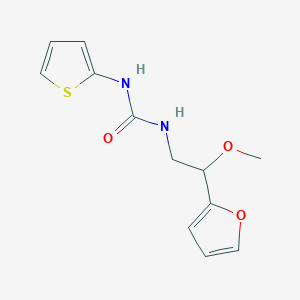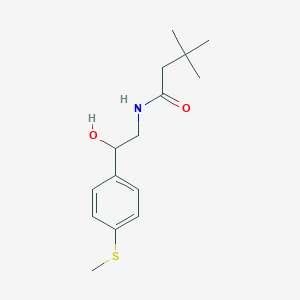
3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, also known as MPP, is commonly used as an internal standard in quantitative MS metabolomics experiments . It is also an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves intermediate derivatization methods (IDMs) . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) . The molecular weight is 154.17 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The CAS Number is 796845-50-6 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating its utility in the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with yields ranging from 74-90%. This showcases the compound's potential in catalyzing efficient synthesis processes without losing catalytic activity over multiple runs (Tayebi et al., 2011).
Synthesis of Pyrazol-4-yl Propanoic Acids
A rapid synthesis method for 4//-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol4-yl propanoic acids using Meldrum's acid from carboxaldehydes has been reported, indicating the compound's relevance in the creation of pharmacologically active molecules, showcasing its utility in medicinal chemistry and drug development (Reddy & Rao, 2006).
Generation of Pyrazolo[5,1-a]isoquinolin-1-yl Propanoic Acids
The generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed three-component reaction, involving a transformation through 6-endo cyclization, [3 + 2] cycloaddition, and rearrangement, presents a novel method for synthesizing complex propanoic acid derivatives, useful in drug discovery and organic synthesis (Pan et al., 2015).
Coordination Complex Synthesis
The synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlights the compound's role in the development of coordination chemistry and potential applications in material science, such as in the creation of novel materials with specific magnetic, optical, or catalytic properties (Radi et al., 2015).
Modification of Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcase the compound's utility in the creation of amine-treated polymers with enhanced thermal stability and promising biological activities. This indicates its potential in biomedical applications, particularly in developing materials with specific antimicrobial properties (Aly & El-Mohdy, 2015).
Safety and Hazards
The safety information for 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-(2-methylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMNWBBWQHMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)
![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707865.png)

![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid](/img/structure/B2707867.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707868.png)
![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B2707871.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2707872.png)
![4-[(2,4-Difluorophenyl)formamido]butanoic acid](/img/structure/B2707874.png)
![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2707881.png)

![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)